2-{4-[(Ethoxycarbonyl)amino]phenyl}acetic acid
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Overview
Description
2-{4-[(Ethoxycarbonyl)amino]phenyl}acetic acid is an organic compound with the molecular formula C11H13NO4. It is characterized by the presence of an ethoxycarbonyl group attached to an amino group, which is further connected to a phenyl ring and an acetic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(Ethoxycarbonyl)amino]phenyl}acetic acid typically involves the reaction of 4-aminobenzoic acid with ethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate carbamate, which is subsequently hydrolyzed to yield the final product. The reaction conditions generally include a temperature range of 0-5°C and a reaction time of 2-3 hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
2-{4-[(Ethoxycarbonyl)amino]phenyl}acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ethoxycarbonyl group to an alcohol or amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like nitric acid for nitration or bromine for bromination are employed.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
2-{4-[(Ethoxycarbonyl)amino]phenyl}acetic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential role in biochemical pathways and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-{4-[(Ethoxycarbonyl)amino]phenyl}acetic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, receptors, or other proteins, thereby modulating biochemical processes. The ethoxycarbonyl group may play a role in the compound’s binding affinity and specificity towards its targets .
Comparison with Similar Compounds
Similar Compounds
4-Aminobenzoic acid: Shares the amino group and phenyl ring but lacks the ethoxycarbonyl group.
Ethyl 4-aminobenzoate: Contains the ethoxycarbonyl group but differs in the position of the acetic acid moiety.
Phenylacetic acid: Lacks the amino and ethoxycarbonyl groups but shares the phenyl and acetic acid structure.
Uniqueness
2-{4-[(Ethoxycarbonyl)amino]phenyl}acetic acid is unique due to the presence of both the ethoxycarbonyl and amino groups attached to the phenyl ring. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
IUPAC Name |
2-[4-(ethoxycarbonylamino)phenyl]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c1-2-16-11(15)12-9-5-3-8(4-6-9)7-10(13)14/h3-6H,2,7H2,1H3,(H,12,15)(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVLGETWUPQPASH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=CC=C(C=C1)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00602725 |
Source
|
Record name | {4-[(Ethoxycarbonyl)amino]phenyl}acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00602725 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91134-09-7 |
Source
|
Record name | {4-[(Ethoxycarbonyl)amino]phenyl}acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00602725 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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